molecular formula C19H13BrClNO B12993068 4-Bromo-N-(4'-chloro-biphenyl-4-yl)-benzamide

4-Bromo-N-(4'-chloro-biphenyl-4-yl)-benzamide

Cat. No.: B12993068
M. Wt: 386.7 g/mol
InChI Key: MGTKYVVSOUVKCC-UHFFFAOYSA-N
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Description

4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to a biphenyl structure, along with a benzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide typically involves multiple steps. One common method starts with the bromination of biphenyl to introduce the bromine atom. This is followed by chlorination to add the chlorine atom to the biphenyl structure. The final step involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions produce corresponding oxides or dehalogenated compounds.

Scientific Research Applications

4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-chloro-1,1’-biphenyl: Similar in structure but lacks the benzamide group.

    N-(3-chlorophenyl)-4-bromobenzamide: Similar but with different substitution patterns on the biphenyl structure.

    N-(4-Bromo-phenyl)-2-chlorobenzamide: Another related compound with variations in the position of the chlorine and bromine atoms.

Uniqueness

4-Bromo-N-(4’-chloro-[1,1’-biphenyl]-4-yl)benzamide is unique due to the specific arrangement of bromine, chlorine, and benzamide groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C19H13BrClNO

Molecular Weight

386.7 g/mol

IUPAC Name

4-bromo-N-[4-(4-chlorophenyl)phenyl]benzamide

InChI

InChI=1S/C19H13BrClNO/c20-16-7-1-15(2-8-16)19(23)22-18-11-5-14(6-12-18)13-3-9-17(21)10-4-13/h1-12H,(H,22,23)

InChI Key

MGTKYVVSOUVKCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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